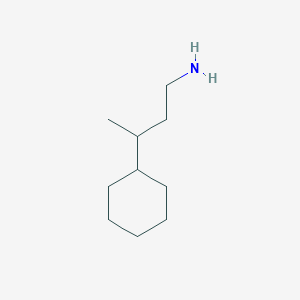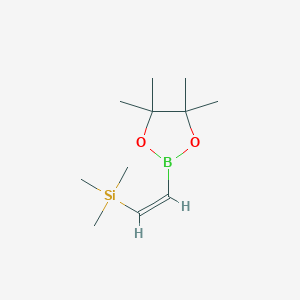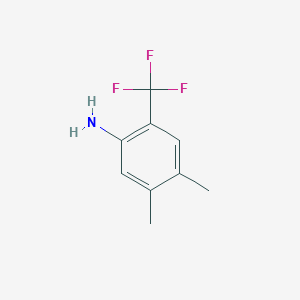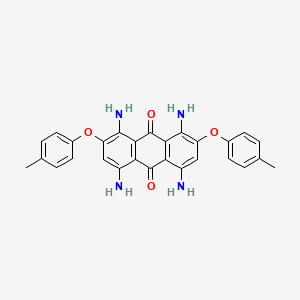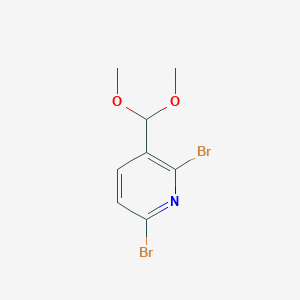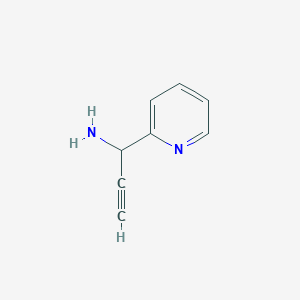
1-(Pyridin-2-yl)prop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)prop-2-yn-1-amine is an organic compound that features a pyridine ring attached to a prop-2-yn-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)prop-2-yn-1-amine can be synthesized through a two-step process. The first step involves the reaction of 2-bromopyridine with propargylamine in the presence of a base such as potassium carbonate. The second step involves the purification of the product using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-yl)prop-2-yn-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Pyridin-2-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological macromolecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine: Similar structure but with an additional pyridine ring.
2-(Prop-2-yn-1-yl)pyridine: Lacks the amine group but has a similar alkyne and pyridine structure.
Uniqueness: 1-(Pyridin-2-yl)prop-2-yn-1-amine is unique due to its combination of a pyridine ring and a prop-2-yn-1-amine group, which imparts distinct reactivity and binding properties. This makes it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H8N2 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
1-pyridin-2-ylprop-2-yn-1-amine |
InChI |
InChI=1S/C8H8N2/c1-2-7(9)8-5-3-4-6-10-8/h1,3-7H,9H2 |
InChI-Schlüssel |
OHPSWCPRGIQYTL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1=CC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)







